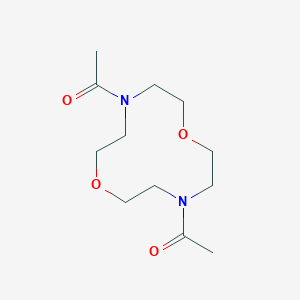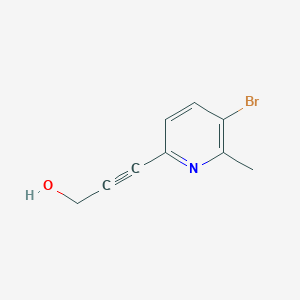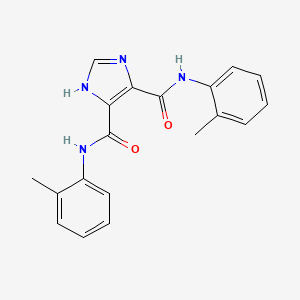
1,7-Dioxa-4,10-diazacyclododecane, 4,10-diacetyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(10-Acetyl-1,7-dioxa-4,10-diazacyclododecan-4-yl)ethan-1-one is a complex organic compound characterized by its unique structure, which includes a twelve-membered ring containing both oxygen and nitrogen atoms
Métodos De Preparación
The synthesis of 1-(10-acetyl-1,7-dioxa-4,10-diazacyclododecan-4-yl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the twelve-membered ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the twelve-membered ring containing oxygen and nitrogen atoms.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing continuous flow reactors and automated systems for large-scale synthesis.
Análisis De Reacciones Químicas
1-(10-Acetyl-1,7-dioxa-4,10-diazacyclododecan-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace specific atoms or groups within the compound.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).
Aplicaciones Científicas De Investigación
1-(10-Acetyl-1,7-dioxa-4,10-diazacyclododecan-4-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: It is used in the development of new materials, such as polymers and resins, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1-(10-acetyl-1,7-dioxa-4,10-diazacyclododecan-4-yl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules, leading to various effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
1-(10-Acetyl-1,7-dioxa-4,10-diazacyclododecan-4-yl)ethan-1-one can be compared with other similar compounds, such as:
1,7-Dioxa-4,10-diazacyclododecane: This compound shares the twelve-membered ring structure but lacks the acetyl group, resulting in different chemical and biological properties.
Dibenzyl 1,7-dioxa-4,10-diazacyclododecane-4,10-dicarboxylate: This compound has additional benzyl groups, which can influence its reactivity and applications.
The uniqueness of 1-(10-acetyl-1,7-dioxa-4,10-diazacyclododecan-4-yl)ethan-1-one lies in its specific functional groups and the resulting chemical and biological activities, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
296279-62-4 |
|---|---|
Fórmula molecular |
C12H22N2O4 |
Peso molecular |
258.31 g/mol |
Nombre IUPAC |
1-(10-acetyl-1,7-dioxa-4,10-diazacyclododec-4-yl)ethanone |
InChI |
InChI=1S/C12H22N2O4/c1-11(15)13-3-7-17-9-5-14(12(2)16)6-10-18-8-4-13/h3-10H2,1-2H3 |
Clave InChI |
RWUAWXJRDSDWTC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCOCCN(CCOCC1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Ethyl-2-[(1E,3E,5E)-7-[(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]hepta-1,3,5-trien-1-YL]-1,3-benzothiazol-3-ium](/img/structure/B11710265.png)

![2,16-Dinitro-6,7,9,10,12,13,20,21-octahydro-5,8,11,14,19,22-hexaoxa-dibenzo[a,g] cyclooctadecene](/img/structure/B11710298.png)
![9,9-dimethyl-N-[4-(9-phenylfluoren-9-yl)phenyl]fluoren-2-amine](/img/structure/B11710299.png)

![1-(3,4-dimethoxyphenyl)-N-[2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]phenyl]methanimine](/img/structure/B11710309.png)

![2-(3-bromophenyl)-N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]-1,3-benzoxazol-5-amine](/img/structure/B11710315.png)
![4-nitro-N-(2,2,2-trichloro-1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B11710323.png)
![N-(1-{[(3-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethyl)benzamide](/img/structure/B11710336.png)



![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methyl-3-nitrobenzamide](/img/structure/B11710377.png)
